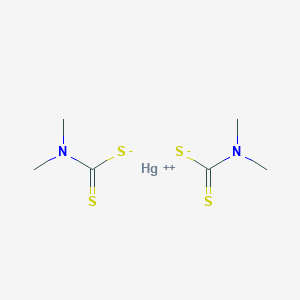
Mercuric dimethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercuric dimethyldithiocarbamate (MDDC) is a chemical compound that has been widely used in scientific research due to its unique properties. MDDC is a yellow powder that is soluble in water and has a strong odor. It is also known as methyldithiocarbamate mercury, methyl mercury dithiocarbamate, and mercuric dithiocarbamate.
Mécanisme D'action
MDDC binds to mercury ions, forming a stable complex that is easily detected. It is a highly selective reagent for mercury ions and can be used to determine the concentration of mercury in various samples. The complex formed by MDDC and mercury ions is stable and can be analyzed using various analytical techniques, including UV-Vis spectroscopy and atomic absorption spectroscopy.
Effets Biochimiques Et Physiologiques
MDDC has been shown to have toxic effects on living organisms, including humans. Exposure to MDDC can lead to mercury poisoning, which can cause a range of symptoms, including tremors, memory loss, and kidney damage. MDDC has also been shown to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
MDDC is a highly selective reagent for mercury ions, making it an excellent tool for the analysis of mercury in various samples. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, MDDC has toxic properties and must be handled with care. It can also be expensive and may not be suitable for use in large-scale studies.
Orientations Futures
Future research on MDDC could focus on developing new and improved methods for the analysis of mercury in environmental samples. This could include the development of more sensitive and selective analytical techniques. Additionally, research could focus on the development of new compounds that are less toxic than MDDC and can be used for the analysis of mercury in various samples. Finally, research could focus on the development of new methods for the removal of mercury from contaminated samples.
Méthodes De Synthèse
MDDC can be synthesized by reacting sodium dimethyldithiocarbamate with mercuric chloride. The reaction produces MDDC as a yellow powder, which can be purified by recrystallization.
Applications De Recherche Scientifique
MDDC has been used in various scientific research applications, including environmental monitoring, toxicology, and biochemistry. It is commonly used as a standard reference material for the analysis of mercury in environmental samples. MDDC is also used to study the toxic effects of mercury on living organisms.
Propriétés
Numéro CAS |
15415-64-2 |
|---|---|
Nom du produit |
Mercuric dimethyldithiocarbamate |
Formule moléculaire |
C6H12HgN2S4 |
Poids moléculaire |
441 g/mol |
Nom IUPAC |
N,N-dimethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C3H7NS2.Hg/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
RQSAPEZNDXPFTN-UHFFFAOYSA-L |
SMILES isomérique |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
SMILES canonique |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2] |
Autres numéros CAS |
15415-64-2 |
Synonymes |
Mercuric dimethyl dithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
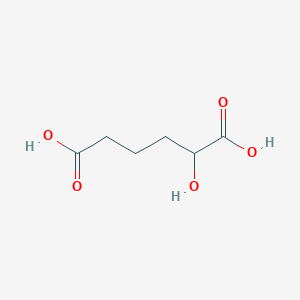
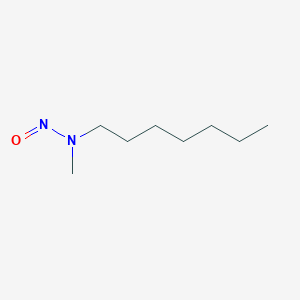
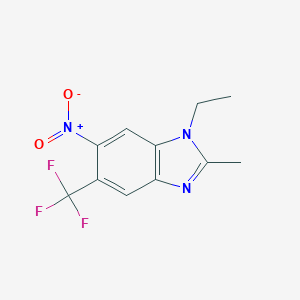
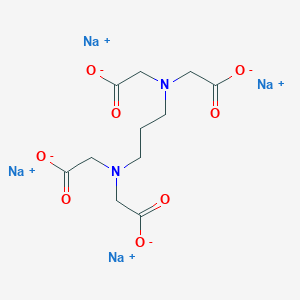
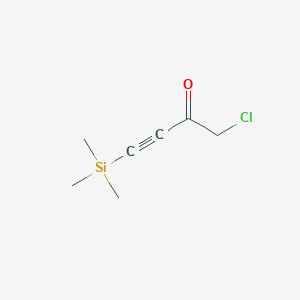
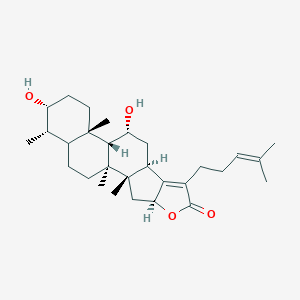
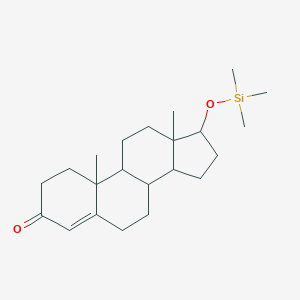
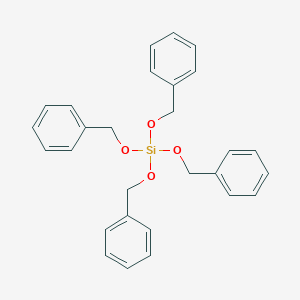
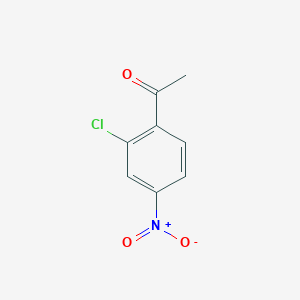
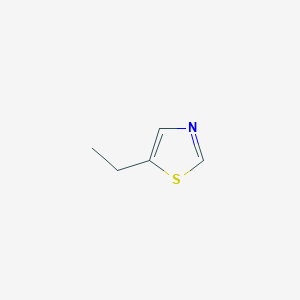
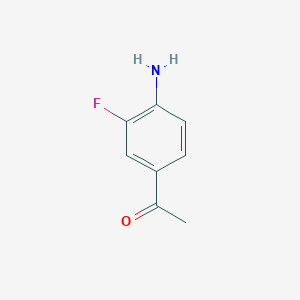
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)